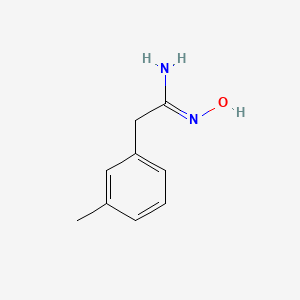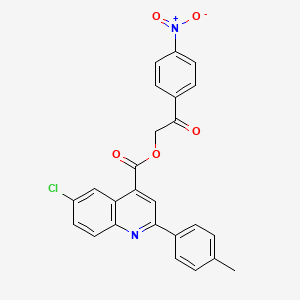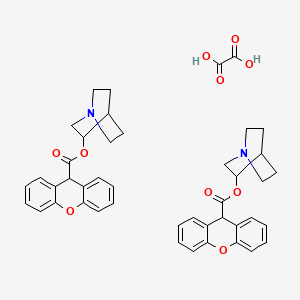
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt is a chemical compound with the molecular formula C21H21NO3 · (0.5)C2H2O4 and a molecular weight of 380.41 g/mol . This compound is known for its unique structure, which includes a quinuclidine ring and a xanthene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt involves several steps. The primary synthetic route includes the reaction of quinuclidine with xanthene-9-carboxylic acid under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt can be compared with other similar compounds, such as:
Quinuclidine derivatives: These compounds share the quinuclidine ring structure and have similar chemical properties.
Xanthene derivatives: These compounds contain the xanthene moiety and are used in similar research applications.
The uniqueness of this compound lies in its combination of the quinuclidine and xanthene structures, which imparts distinct chemical and biological properties .
Properties
CAS No. |
82326-74-7 |
|---|---|
Molecular Formula |
C44H44N2O10 |
Molecular Weight |
760.8 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 9H-xanthene-9-carboxylate;oxalic acid |
InChI |
InChI=1S/2C21H21NO3.C2H2O4/c2*23-21(25-19-13-22-11-9-14(19)10-12-22)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20;3-1(4)2(5)6/h2*1-8,14,19-20H,9-13H2;(H,3,4)(H,5,6) |
InChI Key |
KBKSAAZOXNEJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
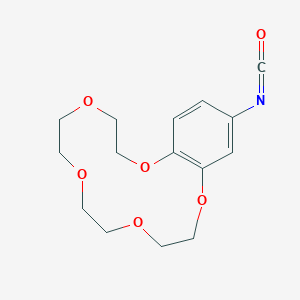



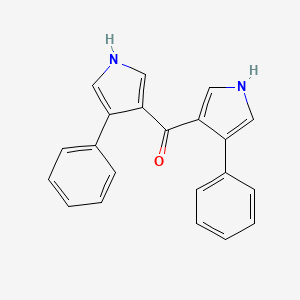


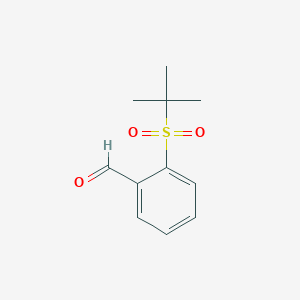
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)

![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
